molecular formula C7H13N3 B1426374 4-(Methylamino)piperidine-4-carbonitrile CAS No. 1251212-32-4

4-(Methylamino)piperidine-4-carbonitrile

Cat. No. B1426374
M. Wt: 139.2 g/mol
InChI Key: KNYJNBBSYXERPX-UHFFFAOYSA-N
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Description

4-(Methylamino)piperidine-4-carbonitrile is a compound with the CAS Number: 1251212-32-4 . It has a molecular weight of 139.2 and its IUPAC name is 4-(methylamino)-4-piperidinecarbonitrile .


Molecular Structure Analysis

The InChI code for 4-(Methylamino)piperidine-4-carbonitrile is 1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(Methylamino)piperidine-4-carbonitrile is an oil at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(Methylamino)piperidine-4-carbonitrile plays a significant role in the synthesis of various heterocyclic compounds. For example, it is used in the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, as demonstrated by Bararjanian et al. (2010) in their study of the three-component reaction of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate (Bararjanian, Balalaie, Rominger, & Barouti, 2010). This synthesis process is crucial for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial and Anticancer Activity

Recent studies have shown that derivatives of 4-(Methylamino)piperidine-4-carbonitrile exhibit antimicrobial and anticancer properties. Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (Bhat & Begum, 2021). Additionally, Hadiyal et al. (2020) reported the synthesis of polysubstituted 4H-pyran derivatives with significant anticancer activity against different human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).

Molecular Docking and Drug Design

The use of 4-(Methylamino)piperidine-4-carbonitrile derivatives in molecular docking and drug design is another crucial application. El-Agrody et al. (2021) synthesized a compound using this derivative and performed molecular docking studies to understand its interaction with DNA methyltransferase 1, indicating its potential in drug development (El Gaafary et al., 2021).

Chemical Synthesis and Characterization

In the field of chemical synthesis and characterization, 4-(Methylamino)piperidine-4-carbonitrile is used to create a variety of novel compounds. Svoboda and Paleček (1995) utilized it for preparing compounds like 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile, highlighting its versatility in organic synthesis (Svoboda & Paleček, 1995).

properties

IUPAC Name

4-(methylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYJNBBSYXERPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)piperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Muehlebach, A Buchholz, W Zambach… - Pest Management …, 2020 - Wiley Online Library
BACKGROUND Crop protection solutions for the control of key economic sucking pests derive essentially from neuronal and muscular acting chemistries, wherein neonicotinoid uses …
Number of citations: 22 onlinelibrary.wiley.com

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